
Ampk-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has shown significant inhibitory activity against AMPK (α2) with an IC50 of 60.7 nM, AMPK (α1) with an IC50 of 107 nM, and KDR with an IC50 of 3820 nM . AMPK-IN-3 is primarily used in cancer research due to its ability to inhibit AMPK without affecting cell viability or causing significant cytotoxicity in K562 cells .
Méthodes De Préparation
The synthetic routes and reaction conditions for AMPK-IN-3 involve several stepsThe specific synthetic routes and industrial production methods are detailed in specialized chemical synthesis literature and protocols .
Analyse Des Réactions Chimiques
AMPK-IN-3 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the oxidation state of the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
AMPK-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of AMPK.
Biology: Helps in understanding the role of AMPK in cellular energy homeostasis and metabolism.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit AMPK.
Industry: Utilized in the development of new drugs targeting AMPK .
Mécanisme D'action
AMPK-IN-3 exerts its effects by selectively inhibiting the activity of AMPK. AMPK is a central regulator of energy homeostasis, and its inhibition by this compound leads to a decrease in ATP-generating catabolic pathways and an increase in energy-consuming anabolic pathways. The molecular targets and pathways involved include the phosphorylation of downstream targets that modulate metabolic enzymes, transcription factors, and other regulatory proteins .
Comparaison Avec Des Composés Similaires
AMPK-IN-3 is compared with other similar compounds, such as:
Metformin: An indirect activator of AMPK used in the treatment of type 2 diabetes.
Phenformin: Another indirect activator of AMPK with similar applications as metformin.
PF-739: A direct pan-activator of AMPK that binds to the β1 and β2 isoforms
This compound is unique due to its high selectivity and potency in inhibiting AMPK without causing significant cytotoxicity, making it a valuable tool in cancer research .
Propriétés
Formule moléculaire |
C25H33N5O3 |
|---|---|
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
5-[(Z)-[5-(3-amino-3-oxopropyl)-2-oxo-1H-indol-3-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C25H33N5O3/c1-5-30(6-2)12-11-27-25(33)23-15(3)21(28-16(23)4)14-19-18-13-17(8-10-22(26)31)7-9-20(18)29-24(19)32/h7,9,13-14,28H,5-6,8,10-12H2,1-4H3,(H2,26,31)(H,27,33)(H,29,32)/b19-14- |
Clé InChI |
IQUHNNUWFFXNMM-RGEXLXHISA-N |
SMILES isomérique |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)CCC(=O)N)NC2=O)C |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)CCC(=O)N)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-2-carbonitrile](/img/structure/B10854989.png)
![(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10854992.png)
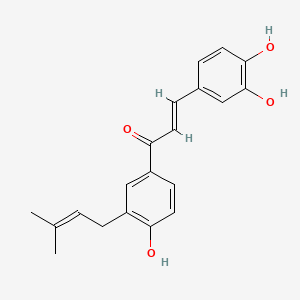
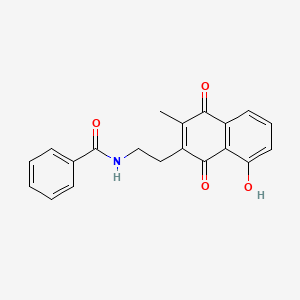
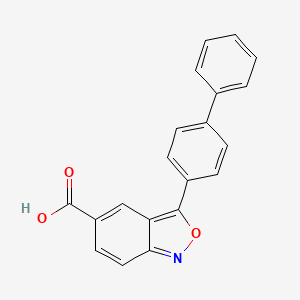

![7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one](/img/structure/B10855028.png)
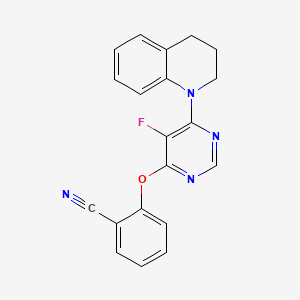

![[4-[[4-(2,2,2-Trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone](/img/structure/B10855046.png)
![N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10855052.png)
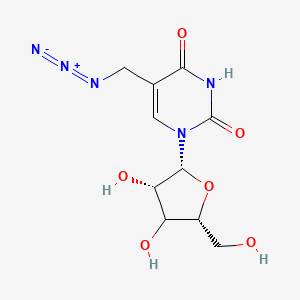

![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)